molecular formula C7H6N2O3 B2756605 2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid CAS No. 93276-75-6

2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid

Cat. No.: B2756605
CAS No.: 93276-75-6
M. Wt: 166.136
InChI Key: OFAJKJYAXWKZSZ-UHFFFAOYSA-N
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Description

2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid is an organic compound featuring a cyano group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-5-methyl-1,2-oxazole with acetic acid derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid include other oxazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-cyano-5-methyl-1,2-oxazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-4-5(3-8)6(9-12-4)2-7(10)11/h2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAJKJYAXWKZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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